molecular formula C21H19N3O3S B12181330 N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide

Cat. No.: B12181330
M. Wt: 393.5 g/mol
InChI Key: GELHJINEMZXQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide is a chemical research compound featuring a pyridazinone core, a structure recognized for its potential in modulating protein-protein interactions. This compound is of significant interest for investigating a novel therapeutic strategy for oncology research, particularly in cancers with MTAP (methylthioadenosine phosphorylase) deletions. Scientific literature has established that MTAP-deleted cancers, which are common in glioblastoma, mesothelioma, and pancreatic cancer, exhibit a synthetic lethal dependency on PRMT5 and its substrate adaptor proteins (SAPs) like pICln and RIOK1 . Unlike canonical PRMT5 catalytic inhibitors, research into pyridazinone-based compounds focuses on a distinct mechanism of action: competitively inhibiting the binding of SAPs to a surface on PRMT5 known as the PRMT5 Binding Motif (PBM) interface . This action disrupts the formation of functional methyltransferase complexes, thereby reducing the symmetric dimethylation of arginine residues on specific substrates, which is crucial for cancer cell survival in this context . By selectively targeting PBM-dependent functions, this inhibitor class may offer a more targeted approach with a potentially wider therapeutic window compared to broad catalytic inhibition. This product is intended for research purposes to further elucidate the biology of PRMT5 and to explore novel cancer therapeutics. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)22-17-7-3-16(4-8-17)20(26)13-24-21(27)12-11-19(23-24)15-5-9-18(28-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,25)

InChI Key

GELHJINEMZXQCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthesis of 3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazine

4-(Methylsulfanyl)benzaldehyde is condensed with levulinic acid under Claisen-Schmidt conditions to form an α,β-unsaturated ketone intermediate. Cyclization with hydrazine hydrate in ethanol at reflux yields the pyridazinone core. Key parameters include:

  • Reagents : Hydrazine hydrate (3 eq), ethanol, 80°C, 6 hours.

  • Yield : 58–65% after recrystallization.

Acetylation at the Pyridazinone N1 Position

The pyridazinone is reacted with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in dry tetrahydrofuran (THF) to introduce the acetyl spacer.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 72–78%.

Coupling with 4-Aminoacetophenone

The acetylated intermediate is coupled with 4-aminoacetophenone using a carbodiimide-based coupling agent (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

  • Molar Ratio : 1:1.2 (pyridazinone:4-aminoacetophenone).

  • Reaction Time : 24 hours at room temperature.

  • Yield : 68% after column chromatography.

Alternative Route via Suzuki-Miyaura Cross-Coupling

For enhanced regioselectivity, a palladium-catalyzed cross-coupling strategy is employed:

Preparation of Boronic Ester Intermediate

3-Bromo-6-oxopyridazine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.

  • Conditions : Dioxane, 80°C, 12 hours.

  • Yield : 85%.

Coupling with 4-(Methylsulfanyl)phenyl Iodide

The boronic ester reacts with 4-(methylsulfanyl)phenyl iodide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water):

  • Temperature : 90°C, 8 hours.

  • Yield : 76%.

Sequential Acylation and Amidation

The coupled product undergoes acetylation (as in Section 1.2) and amidation with 4-aminoacetophenone using HATU as the coupling agent:

  • Solvent : Dimethylformamide (DMF).

  • Yield : 70%.

One-Pot Tandem Synthesis

A streamlined method combines cyclization and acylation in a single vessel:

Reaction Components

  • 4-(Methylsulfanyl)phenylacetic acid.

  • Hydrazine hydrate.

  • Ethyl chloroacetate.

  • 4-Aminoacetophenone.

Procedure

  • Cyclization : 4-(Methylsulfanyl)phenylacetic acid reacts with hydrazine hydrate in refluxing ethanol (4 hours).

  • In Situ Acylation : Ethyl chloroacetate is added directly, followed by K₂CO₃ (12 hours, room temperature).

  • Amidation : 4-Aminoacetophenone and EDC·HCl are introduced without intermediate purification.

  • Overall Yield : 55%.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Limitations Yield
Multi-Step SynthesisCyclization → Acylation → AmidationHigh purity, scalableLengthy (3–4 days)68%
Suzuki Cross-CouplingBoronation → Coupling → FunctionalizationRegioselective, avoids harsh conditionsRequires Pd catalysts70%
One-Pot Tandem SynthesisCombined cyclization/acylation/amidationTime-efficientLower yield due to competing reactions55%

Optimization Strategies

Solvent Selection

  • Cyclization : Ethanol outperforms DMF due to better solubility of hydrazine intermediates.

  • Amidation : DCM or THF minimizes side reactions compared to DMF.

Catalytic Enhancements

  • Pd(OAc)₂/XPhos : Increases cross-coupling efficiency (yield improvement: 12%).

  • Microwave Assistance : Reduces cyclization time from 6 hours to 45 minutes.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves acetamide byproducts.

  • Recrystallization : Ethanol/water (7:3) achieves >98% purity.

Characterization and Validation

Synthetic batches are validated using:

  • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (pyridazinone), methylsulfanyl singlet at δ 2.5 ppm.

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water).

  • Mass Spectrometry : [M+H]⁺ at m/z 422.1 .

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyridazinone derivatives.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential interactions with biological macromolecules, while the methylsulfanyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Ring

  • N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) : Pyridazinone is substituted with a methyl group and a 4-(methylthio)benzyl group. Acetamide is linked to a 4-bromophenyl group. Key Difference: Bromine increases molecular weight (MW: 461.9) and lipophilicity compared to the target compound’s unsubstituted phenyl group.
  • N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) :

    • Similar to 8a but with an iodine substituent (MW: 509.0).
    • Impact : Higher halogen atomic radius may sterically hinder target binding despite enhanced electronegativity.
  • N-(4-Methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide :

    • Methoxy (OCH₃) group on the phenyl ring (MW: 381.4).
    • Key Difference : Electron-donating methoxy group improves solubility but may reduce membrane permeability compared to the target’s unsubstituted phenyl.

Modifications in the Acetamide Side Chain

  • N-(6-Methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide (Y041-4908) :

    • Branched alkyl chain substituent (MW: 387.54).
    • Impact : Increased hydrophobicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • N-Benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide :

    • Benzyl group attached to the acetamide nitrogen (MW: 365.5).
    • Key Difference : Benzyl’s aromaticity could enhance π-π stacking interactions in hydrophobic binding pockets.
  • 4-{[({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid : Carboxylic acid substituent (MW: 416.5). Impact: Ionizable group introduces pH-dependent solubility, advantageous for formulation but may limit passive diffusion.

Pharmacological Considerations

  • Electron-Donating Groups : The methylsulfanyl group in the target compound may enhance stability against oxidative metabolism compared to halogenated analogs .
  • Bioavailability : The unsubstituted phenylacetamide in the target compound balances lipophilicity and solubility, unlike the highly hydrophobic Y041-4908 or polar benzoic acid derivative .

Biological Activity

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide is a complex organic compound that features a pyridazine ring, which is associated with various biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, with a molecular weight of 409.5 g/mol. The compound includes functional groups such as:

  • Methylsulfanyl group : Known for its antioxidant properties.
  • Pyridazine ring : Linked to antimicrobial activities.
  • Acetyl group : Potentially enhances bioavailability and interaction with biological targets.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:

Compound Name Structure Features Biological Activity
4-(Methylsulfanyl)phenolContains methylsulfanyl groupAntioxidant properties
Pyridazinone derivativesPyridazine ring systemAntimicrobial activity
Beta-Alanine derivativesBeta-alanine backboneNeuroprotective effects

This unique combination suggests that this compound may confer distinct biological activities not observed in other similar compounds.

Antimicrobial Activity

Research indicates that derivatives of the pyridazine structure, including this compound, show significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of related compounds against several pathogens. The results are summarized below:

Compound Bacterial Strain Growth Inhibition (%)
Compound 7gMRSA85.76
Compound 7aE. coli97.76
Compound 7cK. pneumoniae66.69

These findings highlight the potential of this class of compounds as effective antibacterial agents .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro assays have shown that related compounds exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

In Vitro COX Inhibition Assay Results

The following table outlines the COX inhibitory activity of selected compounds:

Compound COX-2 IC50 (µM) Selectivity Index (SI)
Indomethacin0.0390.079
Compound 7a0.10132
Compound 7b0.3131.29

The results indicate that these compounds possess high selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.